2-[1-(1,2,3-thiadiazole-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine
CAS No.: 2640962-33-8
Cat. No.: VC11863455
Molecular Formula: C16H15N5OS
Molecular Weight: 325.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640962-33-8 |
|---|---|
| Molecular Formula | C16H15N5OS |
| Molecular Weight | 325.4 g/mol |
| IUPAC Name | [4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-(thiadiazol-4-yl)methanone |
| Standard InChI | InChI=1S/C16H15N5OS/c22-16(14-10-23-20-19-14)21-8-5-11(6-9-21)13-4-3-12-2-1-7-17-15(12)18-13/h1-4,7,10-11H,5-6,8-9H2 |
| Standard InChI Key | COWCOZBRYFCUFK-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C(=O)C4=CSN=N4 |
| Canonical SMILES | C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C(=O)C4=CSN=N4 |
Introduction
Structural and Physicochemical Properties
The compound features a 1,8-naphthyridine backbone (a bicyclic system with nitrogen atoms at positions 1 and 8) linked to a piperidine ring at position 2. The piperidine is further functionalized with a 1,2,3-thiadiazole-4-carbonyl group, introducing sulfur and nitrogen heteroatoms critical for binding interactions.
Table 1: Key Physicochemical Properties
The thiadiazole ring enhances metabolic stability by resisting oxidative degradation, while the naphthyridine core facilitates π-π stacking with biological targets like DNA or kinase enzymes .
Synthetic Pathways
The synthesis involves multi-step strategies to construct the naphthyridine and thiadiazole components separately before coupling.
Synthesis of 1,8-Naphthyridine Core
The Friedländer reaction is a common method, utilizing 2-aminonicotinaldehyde and ketones in aqueous conditions to form the naphthyridine skeleton . For example:
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2-Aminonicotinaldehyde reacts with acetylacetone under basic conditions to yield 2-substituted 1,8-naphthyridine .
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Functionalization at position 2 is achieved via nucleophilic substitution or cross-coupling reactions .
Table 2: Representative Synthetic Steps
| Step | Reaction Type | Conditions | Yield |
|---|---|---|---|
| 1 | Friedländer cyclization | H₂O, 80°C, 12 h | 75% |
| 2 | Acylation of piperidine | DCM, Et₃N, 0°C → RT | 82% |
| 3 | Coupling (naphthyridine + piperidine-thiadiazole) | Pd(dba)₂, XPhos, toluene | 65% |
Biological Activity and Mechanisms
Anticancer Activity
The compound demonstrates potent cytotoxicity against multiple cancer cell lines, likely via dual mechanisms:
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Topoisomerase II Inhibition: The naphthyridine core intercalates DNA, stabilizing topoisomerase II-DNA cleavage complexes (IC₅₀ = 0.8 μM in MCF-7 cells) .
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Kinase Inhibition: The thiadiazole group binds ATP pockets in kinases (e.g., EGFR, VEGFR2), disrupting signaling pathways (IC₅₀ = 1.2 μM for EGFR) .
Table 3: In Vitro Anticancer Activity
| Cell Line | IC₅₀ (μM) | Mechanism Implicated |
|---|---|---|
| MCF-7 (Breast) | 0.8 | Topoisomerase II inhibition |
| A549 (Lung) | 1.5 | EGFR kinase inhibition |
| HepG2 (Liver) | 2.1 | DNA intercalation |
Antimicrobial Activity
Preliminary studies suggest moderate activity against Gram-negative bacteria (MIC = 32 μg/mL for E. coli), attributed to thiadiazole-mediated disruption of membrane synthesis .
Pharmacokinetic and Toxicity Profiles
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Metabolic Stability: The thiadiazole ring reduces CYP450-mediated oxidation, enhancing half-life in murine models (t₁/₂ = 4.2 h) .
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Toxicity: Low acute toxicity (LD₅₀ > 500 mg/kg in rats), but chronic exposure may cause hepatotoxicity due to reactive sulfur metabolites .
Applications and Future Directions
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